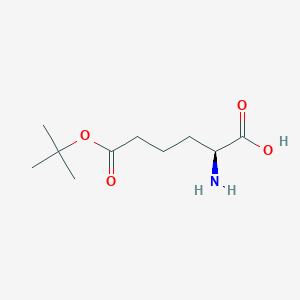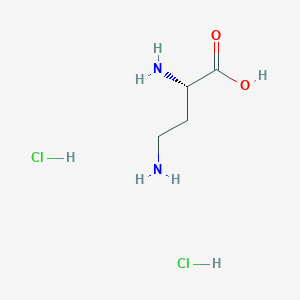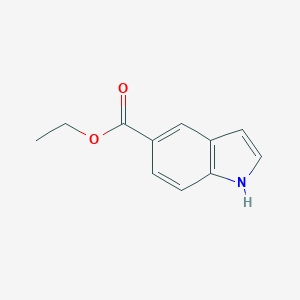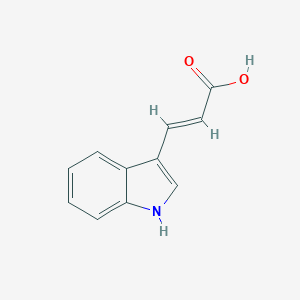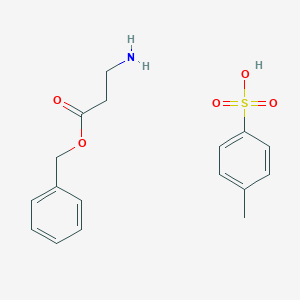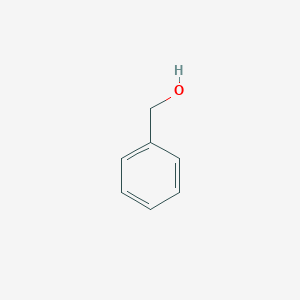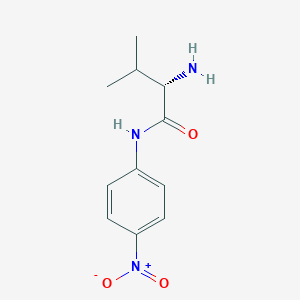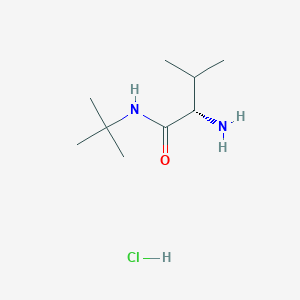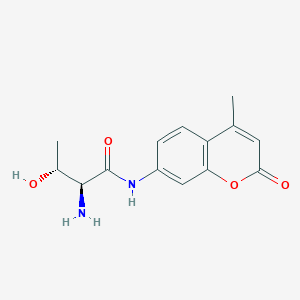
L-Threonine 7-amido-4-methylcoumarin
Vue d'ensemble
Description
L-Threonine 7-amido-4-methylcoumarin is an AMC fluorgenic substrate . It is used in various aminopeptidase assays .
Molecular Structure Analysis
The molecular formula of L-Threonine 7-amido-4-methylcoumarin is C14H16N2O4 . It contains a total of 37 bonds, including 21 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
L-Threonine 7-amido-4-methylcoumarin has a molecular weight of 276.29 g/mol . It should be stored at -20°C and protected from light .Applications De Recherche Scientifique
Enzyme Substrates : L-Threonine 7-amido-4-methylcoumarin derivatives have been used as fluorogenic substrates in enzyme assays. They are particularly effective for studying enzymes like alpha-thrombin, factor Xa, kallikreins, and urokinase. The release of 7-amino-4-methylcoumarin can be determined fluorometrically, making these compounds valuable in biochemical studies (Morita, Kato, Iwanaga, Takada, Kimura, & Sakakibara, 1977).
Analogue Synthesis for Biological Studies : An analogue of ubiquitin-based probe ubiquitin–7-amido-4-methylcoumarin (Ub–AMC) was synthesized to study the DUB enzyme. This analogue exhibits a well-folded structure and desired bioactivity, indicating its potential in biological research (Xu et al., 2016).
Fluorescence Assays : L-Arginine-4-methylcoumaryl-7-amide and its derivatives, containing 7-amino-4-methylcoumarin, have been used for fluorescence assays of enzymes like trypsin and papain. These compounds provide a sensitive method for enzyme determination (Kanaoka et al., 1977).
Metabolic Engineering for L-threonine Production : Studies in metabolic engineering have focused on optimizing L-threonine production in microorganisms like Escherichia coli and Corynebacterium glutamicum. This involves understanding and manipulating the metabolic pathways related to L-threonine synthesis and export (Dong, Quinn, & Wang, 2011).
Antitubercular Agent Characterization : 7-Amino-4-methylcoumarin, a derivative, has been evaluated for its antitubercular activity. It was found to be an effective agent against Mycobacterium tuberculosis, with potential as a novel drug candidate (Tandon et al., 2011).
Soil Enzyme Assay : The compound has been used in soil leucine aminopeptidase assays, indicating its utility in environmental and agricultural research (Wang et al., 2019).
Neurodegenerative Disease Research : Studies on 7-amidocoumarins, including 7-amido-4-methylcoumarin derivatives, have explored their potential as multitarget agents against neurodegenerative diseases like Parkinson's and Alzheimer's (Rodríguez-Enríquez et al., 2020).
Influence on Cell Cycle and Stem Cell Research : L-threonine, the parent compound, plays a significant role in regulating the G1/S phase transition in mouse embryonic stem cells, indicating its importance in cellular processes and potential applications in stem cell research (Ryu & Han, 2011).
Propriétés
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-7-5-12(18)20-11-6-9(3-4-10(7)11)16-14(19)13(15)8(2)17/h3-6,8,13,17H,15H2,1-2H3,(H,16,19)/t8-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZVQDJSQAAKEU-OQPBUACISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H]([C@@H](C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426784 | |
| Record name | L-Threonine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Threonine 7-amido-4-methylcoumarin | |
CAS RN |
191723-66-7 | |
| Record name | L-Threonine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




